
2-chloro-3-(oxan-4-yl)pyrazine
Übersicht
Beschreibung
2-chloro-3-(oxan-4-yl)pyrazine is an organic compound with the molecular formula C9H11ClN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a tetrahydro-2H-pyran-4-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(oxan-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3-(oxan-4-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine ring can participate in redox reactions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-(oxan-4-yl)pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 2-chloro-3-(oxan-4-yl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, while the tetrahydro-2H-pyran-4-yl group can enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine
- 2-(Chloromethyl)tetrahydro-2H-pyran
- 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate
Uniqueness
2-chloro-3-(oxan-4-yl)pyrazine is unique due to its specific combination of a pyrazine ring and a tetrahydro-2H-pyran-4-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H11ClN2O |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
2-chloro-3-(oxan-4-yl)pyrazine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-8(11-3-4-12-9)7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
BCISXGFGFNPTSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NC=CN=C2Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
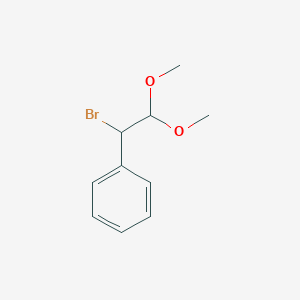
![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)
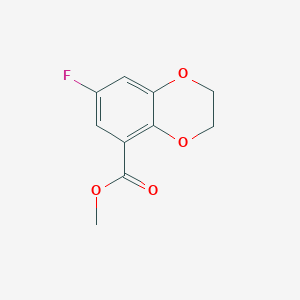

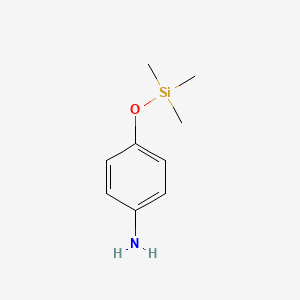

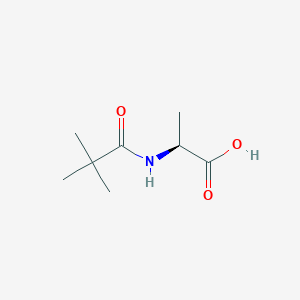
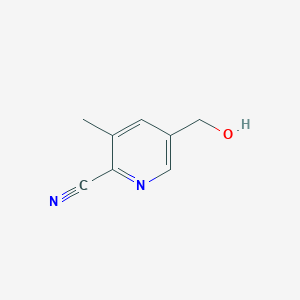





![4-Chloro-6-[(4-methoxybenzyl)oxy]-2-methylpyrimidine](/img/structure/B8758761.png)
